molecular formula C7H6BFO3 B1303450 4-Fluoro-3-formylphenylboronic acid CAS No. 374538-01-9

4-Fluoro-3-formylphenylboronic acid

Cat. No.: B1303450
CAS No.: 374538-01-9
M. Wt: 167.93 g/mol
InChI Key: YABSTJQEBSKPCG-UHFFFAOYSA-N
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Description

4-Fluoro-3-formylphenylboronic acid is an organic compound with the molecular formula C7H6BFO3. It is a boronic acid derivative characterized by the presence of a fluorine atom at the fourth position and a formyl group at the third position on the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-formylphenylboronic acid typically involves the borylation of 4-fluoro-3-formylbenzene. One common method includes the reaction of 4-fluoro-3-formylbenzene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Scientific Research Applications

Organic Synthesis

Role as an Intermediate
4-Fluoro-3-formylphenylboronic acid is a crucial intermediate in the synthesis of complex organic molecules. It facilitates the formation of various pharmaceuticals and agrochemicals through reactions like the Suzuki-Miyaura coupling. This reaction allows for the efficient creation of biaryl compounds, which are essential in many medicinal chemistry applications .

Case Study: Synthesis of Biaryl Compounds
In a study focusing on the synthesis of arylmethylpyrrolidinylmethanols, researchers utilized this compound as a reactant in conjunction with MIDA (N-methyliminodiacetic acid) to produce amine derivatives. The subsequent Suzuki reaction with halides demonstrated the compound's effectiveness in forming desired products with high yields .

Drug Development

Targeted Therapies in Oncology
The unique reactivity of this compound makes it valuable in developing targeted therapies, particularly in oncology. Its ability to form stable complexes with biomolecules allows for the design of drugs that can selectively target cancer cells .

Case Study: Anticancer Activity
Research evaluating the anticancer properties of phenylboronic acid derivatives found that compounds similar to this compound exhibited significant antiproliferative effects across various cancer cell lines. The study highlighted the potential of these compounds to induce cell cycle arrest and apoptosis, suggesting their candidacy as novel anticancer agents .

Materials Science

Functionalized Materials Development
In materials science, this compound is employed to prepare functionalized materials, contributing to advancements in polymers and nanomaterials. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength .

Case Study: Nanomaterials Synthesis
A recent investigation into the synthesis of advanced nanomaterials utilized this compound to functionalize surfaces, leading to improved interaction with biological systems. This approach has implications for drug delivery systems and biosensors .

Bioconjugation

Creation of Bioconjugates
The compound facilitates bioconjugation processes, which are vital for developing drug delivery systems and diagnostic applications. By enabling the attachment of biomolecules to therapeutic agents, it enhances the specificity and efficacy of treatments .

Case Study: Drug Delivery Systems
In a study focused on bioconjugate design, researchers used this compound to link antibodies with drug molecules. The resulting conjugates demonstrated improved targeting capabilities in vitro, showcasing their potential for clinical applications .

Analytical Chemistry

Development of Sensors and Methods
this compound plays a significant role in analytical chemistry by aiding in the development of sensors that improve detection limits and specificity for various analytes in complex mixtures .

Case Study: Sensor Development
A study highlighted the use of this compound in creating sensors for detecting glucose levels in biological samples. The sensor demonstrated high sensitivity and selectivity, making it a promising tool for diabetes management .

Summary Table of Applications

Field Application Example/Case Study
Organic SynthesisIntermediate for pharmaceuticalsSynthesis of arylmethylpyrrolidinylmethanols
Drug DevelopmentTargeted therapies in oncologyAnticancer activity studies
Materials SciencePreparation of functionalized materialsDevelopment of advanced nanomaterials
BioconjugationCreation of bioconjugatesLinking antibodies with drug molecules
Analytical ChemistryDevelopment of sensorsGlucose detection sensors

Comparison with Similar Compounds

Comparison: 4-Fluoro-3-formylphenylboronic acid is unique due to the presence of both a fluorine atom and a formyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis. Compared to 4-Formylphenylboronic acid, the fluorine atom in this compound enhances its reactivity and selectivity in certain reactions. Similarly, the position of the formyl group differentiates it from 3-Formylphenylboronic acid, affecting its chemical behavior .

Biological Activity

4-Fluoro-3-formylphenylboronic acid (4-F-3-FPBA) is a phenylboronic acid derivative that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits properties that make it a valuable candidate for various applications, including cancer therapy and as a biochemical probe.

  • Molecular Formula : C7_7H6_6BFO3_3
  • Molecular Weight : 167.93 g/mol
  • Melting Point : Approximately 240 °C

The biological activity of 4-F-3-FPBA is primarily attributed to its ability to interact with biological molecules through reversible covalent bonding. The boronic acid moiety allows for the selective binding to diol-containing compounds, which is crucial in various biochemical applications. This property is exploited in drug design and development, particularly for targeting specific enzymes and receptors.

Antiproliferative Activity

Recent studies have demonstrated that 4-F-3-FPBA exhibits significant antiproliferative effects against various cancer cell lines. The mechanism involves the induction of cell cycle arrest and apoptosis:

  • Cell Lines Tested : A2780 (ovarian cancer), MV-4-11, 5637, MCF7, and A549.
  • Methodology : Antiproliferative activity was assessed using the Sulforhodamine B (SRB) assay and MTT assay after 72 hours of treatment.

Results Summary

CompoundCell LineIC50_{50} (µM)Mechanism
4-F-3-FPBAA278044.6G2/M arrest, caspase-3 activation
4-F-3-FPBAMV-4-1134.2Apoptosis induction
4-F-3-FPBAMCF7>200Minimal activity
4-F-3-FPBAA549175.2Lower sensitivity

The introduction of the formyl group at the para position significantly enhances the antiproliferative activity compared to other derivatives lacking this modification .

Binding Affinity Studies

The compound has been utilized as an affinity ligand due to its excellent water solubility and low pKa value, enhancing its binding capacity towards cis-diol-containing drugs such as lincomycin and clindamycin. Polyethylenimine-assisted boronic acid-functionalized magnetic nanoparticles incorporating 4-F-3-FPBA showed high binding affinity under neutral conditions, demonstrating its potential in drug delivery systems .

Case Studies

  • Ovarian Cancer Study :
    • In vitro studies on A2780 cells revealed that treatment with 4-F-3-FPBA led to significant cell cycle arrest at the G2/M phase, characterized by increased levels of p21 protein and activation of caspase-3. This suggests a potential role in inducing apoptosis through cell cycle modulation.
  • Antibiotic Resistance :
    • Research indicates that phenylboronic acids can inhibit beta-lactamases, contributing to overcoming antibiotic resistance in bacteria. The structural modifications in compounds like 4-F-3-FPBA enhance their efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-fluoro-3-formylphenylboronic acid in laboratory settings?

While specific safety data for this compound (CAS 374538-01-9) are limited, best practices for structurally similar phenylboronic acids include:

  • PPE : Use nitrile gloves and a full chemical-resistant suit to avoid skin contact. Inspect gloves before use and dispose of contaminated gloves properly .
  • Respiratory/Ventilation : Work in a fume hood to minimize inhalation risks, especially during reactions generating dust or aerosols.
  • Storage : Store in a cool, dry place away from oxidizing agents. Although not classified as hazardous, regulatory guidelines for boronic acids recommend labeling containers with CAS numbers and hazard symbols .

Q. How can researchers purify this compound after synthesis?

Common purification methods for formyl-substituted phenylboronic acids include:

  • Recrystallization : Use a solvent system like ethanol/water (3:1 v/v) to isolate crystalline products. Monitor purity via melting point analysis (expected range: 160–167°C based on analogs) .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) as the mobile phase. The formyl group’s polarity ensures distinct Rf values compared to byproducts.
  • Spectroscopic Validation : Confirm purity using 1H^{1}\text{H} NMR (aldehyde proton at δ 9.8–10.2 ppm) and FT-IR (C=O stretch at ~1700 cm1^{-1}) .

Q. What are the key spectroscopic markers for characterizing this compound?

  • FT-IR :

  • B-O stretching: 1340–1390 cm1^{-1}
  • C=O (aldehyde): 1680–1710 cm1^{-1}
  • C-F (aromatic): 1220–1280 cm1^{-1} .
    • 1H^{1}\text{H} NMR (DMSO-d6) :
  • Aldehyde proton: Singlet at δ ~10.1 ppm
  • Aromatic protons: Multiplets between δ 7.5–8.3 ppm (JFH_{F-H} coupling observed) .

Advanced Research Questions

Q. How does the formyl group influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

The electron-withdrawing formyl group reduces electron density at the boronic acid moiety, slowing transmetalation but improving regioselectivity. Key optimization strategies:

  • Catalyst Selection : Use Pd(PPh3_3)4_4 with K2_2CO3_3 in THF/H2_2O (3:1) to enhance coupling efficiency .
  • Temperature : Reactions at 60°C yield higher conversions than room temperature due to accelerated oxidative addition .
  • Substrate Compatibility : The formyl group may react with nucleophilic partners; protect it as an acetal before coupling .

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

  • DFT/B3LYP Studies : Optimize geometry using 6-311++G(d,p) basis sets. Key findings:

  • HOMO-LUMO gap: ~5.2 eV (indicative of moderate reactivity)
  • NBO analysis reveals hyperconjugation between B-O and C=O orbitals, stabilizing the molecule .
    • Molecular Docking : Dock the compound into anti-apoptotic proteins (e.g., Bcl-2) using AutoDock Vina. The formyl group forms hydrogen bonds with Arg104, suggesting potential bioactivity .

Q. How can researchers resolve contradictions in reported reactivity data for fluorinated phenylboronic acids?

Discrepancies often arise from solvent effects or trace moisture. Mitigation strategies:

  • Control Hydrolysis : Use anhydrous solvents and molecular sieves to minimize boroxine formation.
  • Competitive Experiments : Compare reaction rates with non-fluorinated analogs (e.g., 4-formylphenylboronic acid) to isolate electronic vs. steric effects .
  • In Situ Monitoring : Employ 11B^{11}\text{B} NMR to track boronic acid speciation during reactions .

Q. Key Notes for Experimental Design

  • Contradictions in Safety Data : While some SDS sheets classify analogs as non-hazardous , always assume boronic acids require stringent handling due to potential hydrolysis products (e.g., boric acid) .
  • Advanced Applications : Explore the formyl group’s role in post-functionalization (e.g., Schiff base formation) for sensor development or bioconjugation .

Properties

IUPAC Name

(4-fluoro-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABSTJQEBSKPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381051
Record name 4-Fluoro-3-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374538-01-9
Record name 4-Fluoro-3-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-formylphenylboronic Acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Fluoro-3-formylphenylboronic acid
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4-Fluoro-3-formylphenylboronic acid
4-Fluoro-3-formylphenylboronic acid

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